molecular formula C19H18N6O B11011443 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11011443
M. Wt: 346.4 g/mol
InChI Key: GHWOWXGJEBJFOF-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via an ethyl group to a pyrazole-carboxamide moiety, with a pyridin-2-yl substituent at the 5-position of the pyrazole ring.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N6O/c1-25-17-8-3-2-7-14(17)22-18(25)9-11-21-19(26)16-12-15(23-24-16)13-6-4-5-10-20-13/h2-8,10,12H,9,11H2,1H3,(H,21,26)(H,23,24)

InChI Key

GHWOWXGJEBJFOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization and coupling reactions by stabilizing ionic intermediates. For instance, cyclization of 1,2-phenylenediamine derivatives in DMF at 110°C improves benzimidazole yields by 15–20% compared to ethanol. Conversely, ether solvents (THF, dioxane) are preferred for acylation steps to prevent premature hydrolysis.

Catalytic Hydrogenation Challenges

Early methods using Pd-C for nitro group reduction faced catalyst poisoning due to sulfur-containing intermediates. Substituting Fe-acetic acid eliminates this issue, providing comparable reduction efficiency (95% conversion) without requiring inert atmospheres.

Purification and Characterization

Crude products often contain unreacted starting materials and regioisomers. Recrystallization from ethanol-water mixtures (7:3 v/v) removes polar impurities, while silica gel chromatography resolves non-polar byproducts. High-performance liquid chromatography (HPLC) purity thresholds of ≥95% are achievable using C18 reverse-phase columns with acetonitrile-phosphate buffer mobile phases.

Mass spectrometry (ESI-MS) and ¹H/¹³C NMR confirm structural integrity. Key spectral features include:

  • Benzimidazole protons : δ 7.8–8.2 ppm (aromatic H), δ 3.9 ppm (N-CH₃).

  • Pyrazole carboxamide : δ 10.2 ppm (NH), δ 6.5–7.5 ppm (pyridyl H).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Acid-catalyzed cyclizationCyclization in acetic acid, Fe reduction7895.6
Pd-catalyzed couplingSuzuki-Miyaura coupling, acylation8597.2
Hydrazine cyclizationPOCl₃ aromatization, EDC coupling6893.8

The Pd-catalyzed route offers superior yields but incurs higher costs due to catalyst usage. Fe-mediated reductions provide a cost-effective alternative for industrial-scale synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

  • Mechanism : The compound exhibits antimicrobial properties by potentially disrupting bacterial cell wall synthesis or inhibiting enzymatic functions critical for microbial survival.
  • Case Study : A study demonstrated that derivatives similar to this compound showed Minimum Inhibitory Concentrations (MIC) ranging from 8 to 16 µg/mL against Escherichia coli and Staphylococcus aureus, indicating promising antibacterial activity.
CompoundMIC (µg/mL)Target Bacteria
This compound16 - 32Staphylococcus aureus
This compound8 - 16Escherichia coli

2. Anticancer Activity

  • Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells, likely through pathways involving tubulin polymerization inhibition or interference with DNA synthesis.
  • Case Study : Research on similar compounds revealed IC50 values between 0.37 µM and 0.95 µM against various cancer cell lines (e.g., HeLa and MCF-7), significantly outperforming conventional chemotherapeutics.

3. Enzyme Inhibition

  • Target Enzymes : The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression and microbial metabolism.
  • Research Findings : Studies have indicated that the compound can effectively inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial for tumor growth and survival.

Mechanism of Action

The mechanism of action of N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-5-(2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Heterocyclic Moieties

Target Compound :

  • Benzimidazole : A bicyclic aromatic system with a methyl group at the 1-position.
  • Pyrazole : A five-membered ring with a carboxamide group at the 3-position and a pyridin-2-yl group at the 5-position.

Comparisons :

  • : Two compounds with benzimidazole and pyridine motifs were synthesized. The first includes sulfamoyl and methoxyethoxy groups, while the second replaces the ester with a carboxylic acid. These compounds emphasize the role of solubilizing groups (e.g., methoxyethoxy chains) in modulating physicochemical properties .
  • : A compound with a benzimidazole-carboxamide and pyrazole linked to a hydroxy-phenylethyl group (MW 432.47) shares the carboxamide functionality but introduces a chiral hydroxy group, which may enhance target specificity .

Substituent Effects

  • Adamantyl Group () : The compound 5-(adamantan-1-yl)-N′-[(E)-2-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide incorporates a bulky adamantyl group, which improves metabolic stability but reduces solubility compared to the target compound’s benzimidazole-ethyl chain .
  • Chloroethyl Groups (): Bendamustine-related compounds feature chloroethyl substituents, enabling alkylating activity.

Pharmacological Implications

  • : A compound with an indole-ethyl group and oxadiazole-pyridine moiety (MW 427.5) highlights how replacing benzimidazole with indole alters π-π stacking interactions. The oxadiazole ring may enhance metabolic stability compared to the target compound’s pyridine .

Molecular Weight and Solubility

Compound Type Molecular Weight Key Functional Groups Solubility Modifiers
Target Compound ~420 (estimated) Pyridine, carboxamide Ethyl linker
(HL5) Not reported Carboxylic acid, methoxyethoxy High polarity from COOH
(Adamantyl) Not reported Adamantyl, carbohydrazide Low solubility (hydrophobic)
432.47 Hydroxy-phenylethyl Moderate polarity

Biological Activity

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This compound is structurally related to pyrazole derivatives, which are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a benzimidazole moiety, a pyrazole ring, and a pyridine substituent, contributing to its biological activity.

Molecular Formula

  • C : 20
  • H : 22
  • N : 6
  • O : 1

Structural Representation

The structural representation of the compound highlights its functional groups and connectivity, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli200 µg/mL
Compound BS. aureus150 µg/mL
This compoundPseudomonas aeruginosa100 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. One study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of benzimidazole-pyrazole hybrids, including this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities against standard pathogens. The results indicated that modifications in the substituents significantly affected their potency .

Case Study 2: Structure–Activity Relationship (SAR)

Another study focused on the structure–activity relationship (SAR) of pyrazole derivatives. It was found that the presence of specific functional groups, such as amides and aromatic rings, significantly enhanced the biological activity of these compounds. This information is vital for designing more effective derivatives with targeted therapeutic effects .

Q & A

Q. What are the critical steps in synthesizing N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide?

The synthesis of this compound likely involves multi-step reactions, as seen in structurally similar pyrazole-carboxamide derivatives. Key steps include:

  • Condensation reactions : Coupling the pyrazole core with functionalized benzimidazole and pyridine moieties using catalysts like triethylamine (TEA) .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide, DMF) or ethanol are often used to enhance reaction efficiency and yield .
  • Purification : Chromatography (e.g., column or HPLC) is critical for isolating the pure compound, especially due to the presence of polar groups .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR spectroscopy : To confirm the integration of protons in the benzimidazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–8.8 ppm) groups .
  • Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns, particularly to distinguish regioisomers .
  • IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3300 cm⁻¹) functionalities .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • pH-dependent stability studies : Monitor degradation via HPLC in buffers (pH 2–9) to simulate biological or storage conditions .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly if the compound is used in high-temperature reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) with controlled variables (e.g., serum concentration, incubation time) to address variability .
  • Off-target profiling : Use kinase inhibition panels or proteomic assays to identify unintended interactions that may explain divergent results .
  • Structural analogs comparison : Compare activity with derivatives lacking the pyridine or benzimidazole group to isolate pharmacophoric contributions .

Q. How can computational methods optimize the compound’s synthesis pathway?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on existing pyrazole-carboxamide reaction datasets to predict optimal catalysts or solvent combinations .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Fragment-based substitution : Systematically replace the pyridine or benzimidazole group with bioisosteres (e.g., thiophene, oxadiazole) and evaluate changes in target binding .
  • 3D-QSAR modeling : Use molecular docking to map electrostatic/hydrophobic interactions with biological targets (e.g., kinases) .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use affinity chromatography or photoaffinity labeling to identify binding partners in cell lysates .
  • CRISPR-Cas9 knockouts : Validate target specificity by observing activity loss in gene-edited cell lines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Standardize assay protocols : Adopt consensus guidelines (e.g., cell line passage number, ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from multiple studies using Bayesian statistics to account for experimental noise .

Q. What steps mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to ensure consistent reaction progression .
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting purity .

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